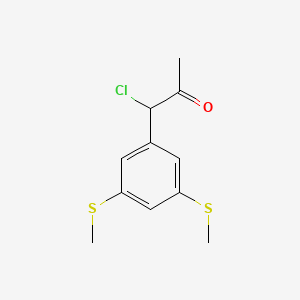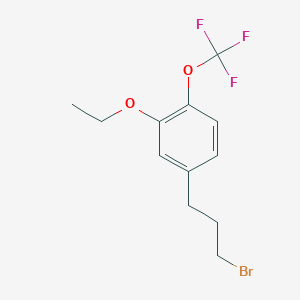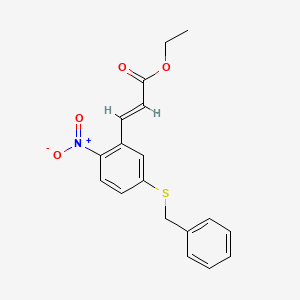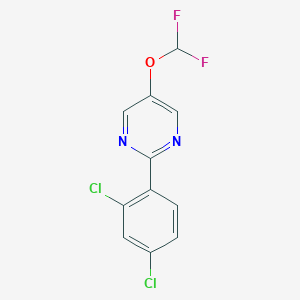![molecular formula C15H23NO6 B14045420 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[45]decane-2,9-dicarboxylate is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate typically involves multiple steps. One common method includes the use of olefin metathesis reactions facilitated by Grubbs catalysts. This method, although effective, can be complex and costly . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using more efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the functional groups present in the molecule .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential drug candidates due to its unique structural features.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may find applications in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biological pathways, depending on the functional groups present and the overall structure of the molecule. For example, it may act as an inhibitor of certain enzymes or proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
- tert-Butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 9-tert-butyl 2-ethyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate
Uniqueness
What sets 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[45]decane-2,9-dicarboxylate apart is its specific combination of functional groups and the spirocyclic structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C15H23NO6 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
9-O-tert-butyl 3-O-methyl 4-oxo-6-oxa-9-azaspiro[4.5]decane-3,9-dicarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-7-8-21-15(9-16)6-5-10(11(15)17)12(18)20-4/h10H,5-9H2,1-4H3 |
InChI Key |
LCSCUNROXRGMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)

![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)


![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)






